![molecular formula C10H14N2O2S B2855661 N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide CAS No. 391219-71-9](/img/structure/B2855661.png)
N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide
Overview
Description
N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide, commonly known as AMT, is a synthetic compound that belongs to the thiazole class of chemicals. AMT has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of AMT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the brain. Specifically, AMT has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
AMT has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, AMT has been shown to have antioxidant properties, which may help to protect against cellular damage and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AMT in lab experiments is its wide range of pharmacological effects, which makes it a useful tool for studying various neurological disorders. However, one limitation of using AMT is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of AMT. One area of research is the development of new drugs based on the chemical structure of AMT, which may have improved pharmacological properties. Additionally, further research is needed to better understand the mechanism of action of AMT and its potential applications in the treatment of various neurological disorders. Finally, more studies are needed to determine the long-term effects of AMT use and its potential toxicity.
Scientific Research Applications
AMT has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological effects, including anticonvulsant, anti-inflammatory, and analgesic properties. Furthermore, AMT has been found to be effective in treating various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-5(2)9(14)12-10-11-6(3)8(15-10)7(4)13/h5H,1-4H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFXSJDPGZAMEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.